6-Amino-5-formamido-uracil

Übersicht

Beschreibung

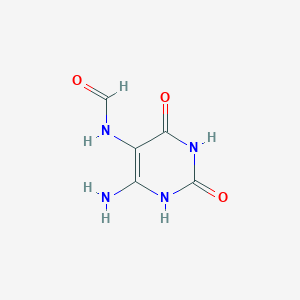

6-Amino-5-formamido-uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amino group at the 6th position and a formamido group at the 5th position of the uracil ring. It has the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-formamido-uracil typically involves the condensation of 5,6-diaminouracil derivatives with formic acid or formamide. One efficient method involves the use of a non-hazardous coupling reagent, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates the formation of the formamido group under mild conditions . The reaction conditions are optimized to yield pure products within a short reaction time, typically 5 to 10 minutes, with high isolated yields exceeding 80% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and scalable reaction conditions, can be applied to the synthesis of this compound. The use of non-hazardous reagents and mild reaction conditions is advantageous for industrial applications, ensuring safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-formamido-uracil can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The formamido group can be reduced to an amino group under appropriate conditions.

Substitution: The amino and formamido groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the formamido group can yield 5,6-diaminouracil.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-formamido-uracil has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including xanthine derivatives.

Biology: Its derivatives can be used in the study of nucleic acid interactions and enzyme inhibition.

Industry: Used in the synthesis of bioactive molecules and as intermediates in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Amino-5-formamido-uracil and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, xanthine derivatives, which can be synthesized from this compound, are known to inhibit adenosine receptors, which are G protein-coupled receptors involved in various physiological processes . The inhibition of these receptors can lead to effects such as central nervous system stimulation, diuresis, and bronchodilation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Amino-5-carboxamidouracil: Similar in structure but with a carboxamido group instead of a formamido group.

5,6-Diaminouracil: Lacks the formamido group and has two amino groups.

6-Amino-5-formylamino-uracil: Contains a formylamino group instead of a formamido group.

Uniqueness

6-Amino-5-formamido-uracil is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and formamido groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Biologische Aktivität

6-Amino-5-formamido-uracil (AFU) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of AFU, including its mechanisms of action, pharmacological effects, and relevant case studies.

AFU is characterized by its specific substitution pattern, which includes an amino group and a formamido group attached to a uracil base. This unique structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Mechanisms of Biological Activity

The biological activity of AFU can be attributed to several mechanisms:

- Enzyme Inhibition : AFU and its derivatives have shown inhibitory effects on various enzymes, particularly those involved in nucleotide metabolism. For instance, studies indicate that AFU derivatives can inhibit adenosine-3',5'-cyclic phosphate phosphodiesterase, which plays a crucial role in cellular signaling pathways .

- Nucleic Acid Interaction : The compound's structure allows it to interact with nucleic acids, potentially influencing DNA repair mechanisms. AFU can act as a substrate for uracil-DNA glycosylases, enzymes that remove uracil from DNA, thereby participating in base excision repair processes .

Pharmacological Effects

AFU exhibits several pharmacological actions that are noteworthy:

- Diuretic Activity : Research has demonstrated that certain derivatives of AFU possess diuretic properties, which can be beneficial in treating conditions like hypertension and edema .

- Platelet Aggregation Inhibition : Some studies suggest that AFU derivatives may inhibit platelet aggregation, indicating potential use in preventing thrombotic events .

- Bronchodilating Effects : AFU has been associated with bronchodilation, making it a candidate for respiratory therapies .

Case Studies and Research Findings

- In Vitro Studies on Enzyme Inhibition : A study conducted on various 6-amino-uracil derivatives revealed that modifications to the formamido group significantly enhanced inhibitory activity against phosphodiesterase enzymes. This suggests that structural variations can lead to increased pharmacological efficacy .

- Nucleic Acid Repair Mechanisms : Research published in the Nucleic Acids Research journal highlighted the role of uracil-DNA glycosylases in repairing AID-induced uracil lesions in DNA. AFU's ability to participate in these repair mechanisms underscores its importance in maintaining genomic integrity .

- Pharmacological Evaluations : Clinical evaluations of AFU derivatives have shown promising results in animal models for both diuretic effects and inhibition of platelet aggregation. These findings support the potential therapeutic applications of AFU-based compounds in cardiovascular health .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Amino-5-carboxamidouracil | Carboxamido group instead of formamido | Similar enzyme inhibition |

| 5,6-Diaminouracil | Two amino groups | Enhanced interaction with nucleic acids |

| 6-Amino-5-formylamino-uracil | Formylamino group | Distinct pharmacological profile |

AFU stands out due to its specific substitution pattern that imparts unique chemical reactivity and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

N-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-3-2(7-1-10)4(11)9-5(12)8-3/h1H,(H,7,10)(H4,6,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFCLTUTLJGYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578005 | |

| Record name | N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10184-00-6 | |

| Record name | N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.